無水テトラサイクリン塩酸塩

概要

説明

Anhydrotetracycline hydrochloride is a degradation product derived from tetracycline hydrochloride . It acts as an effector of tetracycline-dependent gene expression in bacterial expression systems .

Synthesis Analysis

A review on thermal analysis of tetracyclines, including Anhydrotetracycline hydrochloride, discusses drug-excipient compatibility, characterization of drug releasing systems, physicochemical behavior of drug-supported systems, and degradation of some pharmaceuticals .Molecular Structure Analysis

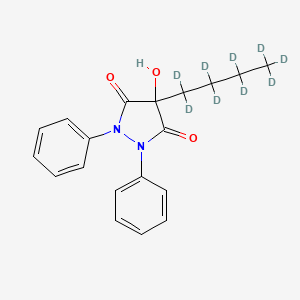

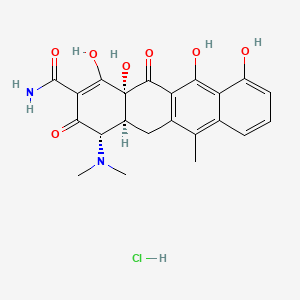

Anhydrotetracycline hydrochloride has the empirical formula C22H22N2O7 · HCl and a molecular weight of 462.88 . The SMILES string representation of its structure isCl [H]. [H] [C@@]12Cc3c (C)c4cccc (O)c4c (O)c3C (=O) [C@]1 (O)C (=O)C (C (N)=O)=C (O) [C@H]2N (C)C . Chemical Reactions Analysis

The thermal behavior of tetracyclines, including Anhydrotetracycline hydrochloride, has been studied . From the thermal studies of the drugs, a general decomposition behavior could be identified .Physical And Chemical Properties Analysis

Anhydrotetracycline hydrochloride is a solid with a molecular weight of 462.88 . It is soluble in DMSO .科学的研究の応用

無水テトラサイクリン塩酸塩:研究用途の包括的な分析

1. 転写または翻訳プロセスの制御 無水テトラサイクリン塩酸塩は、転写または翻訳プロセスを制御するために生物学的研究で広く使用されています。 特に、遺伝子発現に関わる実験では、発現のタイミングとレベルを正確に制御する必要があるため、役立ちます .

抗菌活性研究: テトラサイクリンに比べて抗菌活性が低いものの、無水テトラサイクリン塩酸塩は、特に大腸菌に対する抗菌効果を研究するために使用されています .

光感受性の利用: 無水テトラサイクリンの自然な光感受性は、細胞培養で動的制御のために利用することができ、細胞培養からの除去の制限を克服します .

高速薄層クロマトグラフィー(HPTLC): 無水テトラサイクリン塩酸塩は、安定性指示研究のためのHPTLC法で使用され、特にエピテトラサイクリンHClや4-エピ無水テトラサイクリンHClなどの不純物が存在する場合に使用されます .

厳密に制御されたタンパク質生産: この化合物は、Skerra(1994)によって文書化された研究に従って、大腸菌におけるマウス抗体断片などのタンパク質の厳密に制御された生産に使用されています .

認定基準物質: 認定基準物質(CRM)として、無水テトラサイクリン塩酸塩はISO/IEC 17025およびISO 17034規格に従って製造および認定されており、研究目的のためのトレーサビリティと品質を保証しています .

USP薬局方標準: また、USP-NFのモノグラフ試験とアッセイで、力価、品質、純度、および同一性を判断するためのUSP薬局方標準としても入手可能です .

作用機序

Target of Action

Anhydrotetracycline hydrochloride (ATC-HCl) is derived from tetracycline, a broad-spectrum antibiotic . Its primary target is the bacterial ribosome , specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within bacterial cells .

Mode of Action

ATC-HCl impedes protein synthesis within bacterial cells by binding to the bacterial ribosomes responsible for protein production . It binds to the 30S ribosomal subunit, preventing the binding of tRNA to the mRNA-ribosome complex, thus interfering with protein synthesis . This interaction results in the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by ATC-HCl is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, ATC-HCl prevents the proper functioning of this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth .

Pharmacokinetics

It is known that tetracyclines, from which atc-hcl is derived, are characterized by poor absorption after food . They are highly hydrophilic, resulting in significant persistence in the aquatic environment .

Result of Action

The primary result of ATC-HCl’s action is the inhibition of bacterial growth . By impeding protein synthesis, ATC-HCl effectively hinders the ability of bacterial cells to grow and reproduce . It’s important to note that ATC-HCl is a poor antibiotic as it poorly binds the 30S ribosomal subunit, compared to tetracycline .

Action Environment

Tetracyclines, including ATC-HCl, are known to be highly persistent in the environment due to their highly hydrophilic character . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of ATC-HCl .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFAOPCHYIJPHJ-WPJNXPDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13803-65-1, 1665-56-1 | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013803651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVG14H105R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)